N-Fluoro-4-methyl-N-tosylbenzenesulfonamide

Description

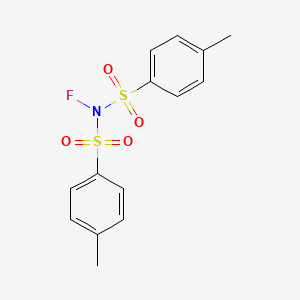

N-Fluoro-4-methyl-N-tosylbenzenesulfonamide (abbreviated here as NFR1 for clarity in referencing) is a fluorinated sulfonamide derivative with a tosyl (p-toluenesulfonyl) group and a methyl substituent on the aromatic ring. This compound is primarily utilized as a fluorinating agent and as a key reagent in radical cascade reactions. For example, in the synthesis of α-amino-α-aryl ketones, NFR1 reacts with alkynes and alcohols to generate products in yields ranging from 48–84%, depending on the substituents and reaction conditions . Its structure combines electron-withdrawing sulfonyl and fluorine groups with steric hindrance from the methyl group, which influences its reactivity and selectivity in organic transformations.

Properties

Molecular Formula |

C14H14FNO4S2 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

N-fluoro-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide |

InChI |

InChI=1S/C14H14FNO4S2/c1-11-3-7-13(8-4-11)21(17,18)16(15)22(19,20)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |

InChI Key |

XLUARGGSRWIBMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

Preparation of 4-Methyl-N-tosylbenzenesulfonamide

The parent compound, 4-methyl-N-tosylbenzenesulfonamide, is typically synthesized by sulfonylation of an appropriate amine precursor with p-toluenesulfonyl chloride under basic conditions. This compound serves as the substrate for N-fluorination.

A stock solution preparation table for 4-methyl-N-tosylbenzenesulfonamide is available, indicating its solubility and handling parameters for subsequent fluorination reactions:

| Stock Solution Concentration | 1 mg (mL) | 5 mg (mL) | 10 mg (mL) |

|---|---|---|---|

| 1 mM | 3.0731 | 15.3657 | 30.7314 |

| 5 mM | 0.6146 | 3.0731 | 6.1463 |

| 10 mM | 0.3073 | 1.5366 | 3.0731 |

This data facilitates accurate preparation of solutions for fluorination.

Electrophilic N-Fluorination Using N-Fluorobenzenesulfonimide (NFSI)

The most common method to introduce the N–F bond in sulfonamides is via electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI). This reagent transfers fluorine to the nitrogen atom of the sulfonamide under mild conditions.

- Reaction Conditions: Typically performed at ambient to slightly elevated temperatures (room temperature to 60 °C).

- Solvents: Common solvents include toluene, chloroform, or acetonitrile. Toluene and chloroform have been reported to give better yields (up to 66%) compared to polar solvents like acetonitrile (12% yield).

- Catalyst: Although some catalytic systems (Pd, Pt, Ni complexes) have been tested for related fluorination reactions, the NFSI fluorination of sulfonamides can proceed efficiently without a catalyst.

Mechanistic Insights

Computational studies and experimental data suggest that the fluorination proceeds via a concerted transition state where fluorine is transferred from NFSI to the sulfonamide nitrogen, generating the N-fluoro sulfonamide and dibenzenesulfonimide as a byproduct. This process is energetically favorable with activation barriers around 25 kcal/mol.

The reaction mechanism involves:

- Formation of a reactive intermediate with synchronous fluorine transfer.

- The dibenzenesulfonimide byproduct can influence the reaction pathway and product distribution.

- No stable 1,4-addition transition states were found, supporting the direct N-fluorination pathway.

Experimental Procedure Example for Preparation

A representative synthesis of this compound is as follows:

- Starting Material: 4-methyl-N-tosylbenzenesulfonamide (substrate).

- Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI).

- Solvent: Toluene or chloroform.

- Temperature: 40–60 °C.

- Stoichiometry: Equimolar amounts of substrate and NFSI.

- Reaction Time: Several hours (typically 4–12 hours).

- Workup: After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

The yield of this compound under optimized conditions can reach up to 60–66% in toluene.

Data Summary Table of Preparation Conditions and Yields

Additional Notes and Considerations

- The purity of starting sulfonamide and NFSI reagent significantly affects the fluorination efficiency.

- The presence of dibenzenesulfonimide byproduct may require careful purification steps.

- Alternative fluorinating agents exist but NFSI remains the most widely used for this transformation due to its selectivity and mildness.

- Solvent choice is critical; non-polar solvents favor higher yields.

- Elevated temperature improves yield but may also increase side reactions.

Chemical Reactions Analysis

Types of Reactions

N-Fluoro-4-methyl-N-tosylbenzenesulfonamide undergoes various types of chemical reactions, including:

Fluorination: It acts as an electrophilic fluorinating agent, introducing fluorine atoms into organic molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Selectfluor: A widely used fluorinating agent.

N-fluorobenzenesulfonimide: Another fluorinating agent used in similar reactions.

Major Products Formed

The major products formed from reactions involving this compound include fluorinated and aminated aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

N-Fluoro-4-methyl-N-tosylbenzenesulfonamide is a chemical compound that has applications in various chemical reactions, including amination and fluorination . Also known as NFSI, this compound is used in radical cascade reactions of alkynes .

Scientific Research Applications

N-Fluoro-4-methyl-N-tosylbenzenesulfonamide, commonly known as NFSI, is used in several scientific applications, primarily involving its role as a fluorinating agent and in cascade reactions .

Radical Cascade Reactions

NFSI is utilized in radical cascade reactions involving alkynes, where it serves as both a nitrogen and aryl source . This application allows for the synthesis of α-amino-α-aryl ketones from both terminal and internal alkynes .

Amination Reactions

NFSI is employed as an efficient amination nitrogen source in various chemical transformations .

Synthesis of Difluoromethylated Allenes

NFSI is used in the synthesis of difluoromethylated allenes through trifunctionalization reactions . In the reaction of 1,3-enyne with NFSI, the yield of the desired product was improved by running the reaction at elevated temperatures . Toluene and chloroform were found to be effective solvents for this reaction .

Copper-Catalyzed Oxidative Amination of Indoles

NFSI is involved in copper-catalyzed oxidative amination of indoles . It reacts with bissulfonimides to generate (sulfonimidoiodo) arene intermediates, which then form indolyl(aryl)iodonium imides . These imides are converted into 3-amino indole derivatives through an oxidative C–N coupling reaction using a Cu(MeCN)4BF4 catalyst .

Synthesis of α-Amino-α-Aryl Ketones

Mechanism of Action

The mechanism of action of N-Fluoro-4-methyl-N-tosylbenzenesulfonamide involves the transfer of a fluorine atom to the target molecule. This process is facilitated by the electrophilic nature of the compound, which allows it to react with nucleophilic sites on the target molecule. The molecular targets and pathways involved in these reactions include aromatic C-H bonds and amino groups .

Comparison with Similar Compounds

N-Fluorobenzenesulfonimide (NFSI)

- Structural Differences : NFSI lacks the methyl and tosyl groups present in NFR1, instead featuring two benzenesulfonyl moieties.

- Reactivity : NFSI is a widely used fluorinating agent but exhibits lower steric hindrance compared to NFR1. In radical reactions with alkynes, NFSI typically promotes aryl migration from electron-rich rings, whereas NFR1 favors migration of less hindered aryl groups. For example, alkynes with ortho-substitutions (e.g., 1b–1f ) reacted with NFR1 to yield products (4a–h ) dominated by aryl migration from the less hindered phenyl group .

- Applications : NFSI is preferred in electrophilic fluorinations, while NFR1’s steric bulk enhances selectivity in multi-component reactions.

4-Fluoro-N-methylbenzenesulfonamide

- Structural Differences : This compound replaces the tosyl group with a simpler methylsulfonamide and lacks the fluorine substitution on the sulfonamide nitrogen.

- Reactivity : The absence of fluorine reduces its utility as a fluorinating agent. However, it serves as a precursor in pharmaceuticals, such as kinase inhibitors .

- Safety : Classified as an irritant (Xi hazard code), it shares handling precautions with NFR1 but lacks the latter’s specialized fluorination capabilities .

Tolyfluanid and Dichlofluanid

- Structural Differences: These agrochemical sulfonamides feature dichlorofluoromethyl groups instead of aromatic fluorine. For example, tolylfluanid is 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide .

- Applications : Unlike NFR1, these compounds are fungicides and pesticides. Their fluorine and sulfonamide groups contribute to biocidal activity rather than synthetic utility.

N-((4,4-Difluoro-5-oxotetrahydrofuran-2-yl)methyl)-4-methyl-N-tosylbenzenesulfonamide (4r)

- Reactivity : Used in cyclization reactions, its difluoro group enhances electrophilicity compared to NFR1, which is more suited for aryl migration .

Comparative Data Table

Key Research Findings

Steric and Electronic Effects :

- NFR1’s methyl group increases steric hindrance, directing aryl migration in alkynes toward less hindered positions (e.g., 4a–h vs. 2b–2f in NFSI reactions) .

- Electron-donating groups on alkynes enhance aryl migration with NFR1, whereas electron-withdrawing groups favor alternative pathways.

Synthetic Versatility :

- NFR1 outperforms simpler sulfonamides (e.g., 1a–1p in ) in radical cascades due to fluorine’s ability to stabilize reactive intermediates .

Biological Activity

N-Fluoro-4-methyl-N-tosylbenzenesulfonamide (NFR1) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its potential applications and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

NFR1 is characterized by the following chemical formula:

- Molecular Formula : C₁₄H₁₅FNO₂S₂

- Molecular Weight : 325.40 g/mol

- Appearance : White to almost white powder or crystalline solid

This compound features a sulfonamide group, which is known for its role in various biological activities, including antimicrobial and antitumor effects.

Research indicates that NFR1 exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : NFR1 has been shown to inhibit certain enzymes, potentially affecting metabolic pathways in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in sensitive cell lines .

- Antiproliferative Effects : Studies have demonstrated that NFR1 possesses antiproliferative properties against various cancer cell lines, similar to other fluorinated compounds. The compound's ability to induce DNA adduct formation is crucial for its antiproliferative activity .

- Covalent Binding : The compound can form covalent bonds with macromolecules in sensitive cancer cells, enhancing its therapeutic efficacy. This mechanism is particularly significant in the context of drug metabolism and activation within cancerous tissues .

Case Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative effects of fluorinated benzothiazoles, NFR1 was compared with other derivatives. It was found that NFR1 exhibited potent activity against sensitive cancer cell lines without the biphasic dose-response seen in some other compounds. This characteristic makes it a promising candidate for further development as a chemotherapeutic agent .

Case Study 2: Enzymatic Inhibition

Another investigation focused on the role of NFR1 in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism. The study revealed that NFR1 selectively induced CYP1A1 expression in sensitive cancer cells, suggesting a potential pathway for enhancing the efficacy of co-administered drugs .

Table 1: Summary of Biological Activities of NFR1

Table 2: Comparative Antiproliferative Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.